Cas no 114741-31-0 (2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide)
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,2-chloro-N-(4,5-dimethyl-2-nitrophenyl)-
- 2-Chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide
- 2-Chloro-N-(4,5-dimethyl-2-nitro-phenyl)-acetamide
- 3',4'-Acetoxylidide,2-chloro-6'-nitro- (6CI)
- 2-CHLORO-4',5'-DIMETHYL-2'-NITROACETANILIDE
- EN300-01702
- Acetamide, 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)-
- Z56896267
- 114741-31-0
- AKOS001042307
- DTXSID80392955
- 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide
-
- Inchi: 1S/C10H11ClN2O3/c1-6-3-8(12-10(14)5-11)9(13(15)16)4-7(6)2/h3-4H,5H2,1-2H3,(H,12,14)
- InChI Key: ZQKGIBMAJMMPMN-UHFFFAOYSA-N
- SMILES: ClCC(NC1=CC(C)=C(C)C=C1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 242.04593
- Monoisotopic Mass: 242.0458199g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- PSA: 72.24
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-01702-0.1g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 0.1g |
$54.0 | 2023-07-10 | |
| Enamine | EN300-01702-0.25g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 0.25g |
$77.0 | 2023-07-10 | |
| Enamine | EN300-01702-0.5g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 0.5g |
$140.0 | 2023-07-10 | |
| Enamine | EN300-01702-1.0g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 1.0g |
$212.0 | 2023-07-10 | |
| Enamine | EN300-01702-2.5g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 2.5g |
$418.0 | 2023-07-10 | |
| Enamine | EN300-01702-5.0g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 5.0g |
$618.0 | 2023-07-10 | |
| Enamine | EN300-01702-10.0g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 10.0g |
$917.0 | 2023-07-10 | |
| Enamine | EN009-7211-0.05g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 0.05g |
$35.0 | 2023-10-28 | |
| Enamine | EN009-7211-0.1g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 0.1g |
$54.0 | 2023-10-28 | |
| Enamine | EN009-7211-0.25g |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide |
114741-31-0 | 90% | 0.25g |
$77.0 | 2023-10-28 |
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide
Introduction to 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide (CAS No. 114741-31-0)
2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide, identified by the Chemical Abstracts Service Number (CAS No.) 114741-31-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitroaromatic derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a chloro-substituted acetamide moiety linked to a 4,5-dimethyl-2-nitrophenyl group, which contributes to its unique chemical properties and reactivity.
The 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide structure exhibits notable characteristics that make it a valuable scaffold for drug discovery. The presence of both chloro and nitro functional groups enhances its electrophilicity and reactivity, enabling various chemical transformations that can be exploited in synthetic organic chemistry. Furthermore, the dimethyl substitution on the phenyl ring influences the electronic distribution and steric environment of the molecule, potentially modulating its interaction with biological targets.
In recent years, there has been growing interest in nitroaromatic compounds due to their role as intermediates in the synthesis of bioactive molecules. The CAS No. 114741-31-0 associated with this compound underscores its importance in academic and industrial research settings. Studies have demonstrated that derivatives of this nature can exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. These findings have prompted further investigation into the structural optimization and functionalization of such compounds to enhance their therapeutic efficacy.
One of the most compelling aspects of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel molecules with improved pharmacokinetic profiles and target specificity. For instance, modifications to the chloro or nitro groups can alter the compound's solubility, metabolic stability, and binding affinity to biological receptors. Such modifications are crucial for optimizing drug candidates for clinical use.
The 4,5-dimethyl-2-nitrophenyl moiety in particular has been studied for its ability to interact with various enzymes and receptors involved in disease pathways. The methyl groups at the 4 and 5 positions introduce steric hindrance that can fine-tune the molecule's interactions with biological targets, while the nitro group serves as a handle for further functionalization via reduction or diazotization reactions. These features make CAS No. 114741-31-0 a promising candidate for further development in drug discovery programs.
Recent advancements in computational chemistry have also facilitated the design of derivatives of 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide with enhanced properties. Molecular modeling techniques allow researchers to predict how structural changes will impact biological activity, enabling more efficient development of novel therapeutics. These computational approaches are particularly valuable when dealing with complex molecules like this one, where experimental synthesis may be costly or time-consuming.
The pharmaceutical industry has taken note of the potential of nitroaromatic derivatives like 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide. Several companies are currently exploring its utility in developing new drugs for treating various conditions. The compound's ability to serve as a precursor for more complex molecules makes it an attractive option for medicinal chemists seeking innovative solutions to unmet medical needs.
Moreover, the environmental impact of synthesizing and using such compounds is an important consideration in modern drug development. Researchers are increasingly focusing on green chemistry principles to minimize waste and improve sustainability during production processes. The synthesis of CAS No. 114741-31-0, for example, can be optimized to reduce hazardous byproducts and energy consumption without compromising yield or purity.
The future prospects for 2-chloro-N-(4,5-dimethyl-2-nitrophenyl)acetamide appear promising as new methodologies emerge in synthetic chemistry and drug discovery. Continued exploration of its pharmacological properties will likely lead to novel applications in medicine and biotechnology. As our understanding of molecular interactions deepens, compounds like this one will continue to play a pivotal role in advancing therapeutic strategies.
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